1,2-Bis(dichlorophosphino)ethane
Overview
Description
1,2-Bis(dichlorophosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄Cl₄P₂ . This colorless liquid is primarily used as a precursor to chelating diphosphines, which are important ligands in coordination chemistry . The compound is also known by its IUPAC name, (Ethane-1,2-diyl)bis(phosphonous dichloride) .
Preparation Methods
1,2-Bis(dichlorophosphino)ethane is synthesized through the reaction of ethylene, white phosphorus, and phosphorus trichloride . The reaction can be represented as follows: [ 3 \text{C}_2\text{H}_4 + 0.5 \text{P}_4 + 4 \text{PCl}_3 \rightarrow 3 (\text{CH}_2\text{PCl}_2)_2 ] This method involves the use of ethylene as the carbon source, white phosphorus as the phosphorus source, and phosphorus trichloride as the chlorinating agent . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2-Bis(dichlorophosphino)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with Grignard reagents and secondary amines to form chelating ligands.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, the compound’s phosphorus centers can potentially undergo redox reactions under appropriate conditions.
Complex Formation: It is often used to synthesize ethylene-bridged bis(phosphane) ligands by reacting with organometallic reagents.
Scientific Research Applications
1,2-Bis(dichlorophosphino)ethane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives and complexes can be explored for potential biological activities.
Industry: The compound is used in the production of specialized ligands for industrial catalytic processes.
Mechanism of Action
The primary mechanism of action of 1,2-Bis(dichlorophosphino)ethane involves its ability to form chelating ligands. These ligands can coordinate to metal centers, forming stable complexes that are essential in various catalytic processes . The phosphorus atoms in the compound act as donor sites, allowing for the formation of strong metal-phosphorus bonds .
Comparison with Similar Compounds
1,2-Bis(dichlorophosphino)ethane can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: This compound is a derivative of this compound and is used as a ligand in coordination chemistry.
1,2-Bis(dichlorophosphino)benzene: Another related compound, which has a benzene ring instead of an ethylene bridge.
Bis(dichlorophosphino)methane: This compound has a single carbon atom linking the phosphorus centers, making it structurally simpler.
Each of these compounds has unique properties and applications, with this compound being particularly notable for its use in synthesizing chelating diphosphines .
Properties
IUPAC Name |
dichloro(2-dichlorophosphanylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAJHLQMFBNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067368 | |
Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28240-69-9 | |
Record name | 1,2-Bis(dichlorophosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28240-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028240699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous dichloride, P,P'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonous dichloride, 1,2-ethanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dichlorophosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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